molecular formula C15H18O3 B1323845 trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-71-7

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323845
M. Wt: 246.3 g/mol
InChI Key: QSSIEUMRWFFUAB-CHWSQXEVSA-N
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Description

“trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733742-71-7 and a molecular weight of 246.31 . The compound is not chirally pure and contains a mixture of enantiomers . It is a white solid in physical form .


Molecular Structure Analysis

The molecular formula of “trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is C15H18O3 . The molecule contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 246.31 . The IUPAC name is (1R,2R)-2-(3-methylbenzoyl)cyclohexanecarboxylic acid .

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation Techniques : Research has explored various preparation techniques for cyclohexane derivatives, including trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid. These studies focus on the synthesis from different starting materials and conditions, providing insights into efficient production methods for these compounds (Bekkum et al., 2010).

  • Stereochemical Analysis : Investigations into the stereostructures of various cyclohexane derivatives, including trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid, have been conducted using advanced spectroscopic techniques. This research is crucial for understanding the spatial arrangement of atoms in these molecules, which can influence their chemical properties and potential applications (Sohár et al., 1995).

  • Chemical Transformations and Reactions : Studies have explored the reactions of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid with various reagents, leading to the formation of complex compounds with potential applications in various fields, including pharmaceuticals and materials science (Kanizsai et al., 2007).

Analytical and Detection Techniques

  • Mass Spectrometry Studies : The mass spectra of various cyclohexane derivatives, including trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid, have been analyzed. This research provides insights into the molecular fragmentation patterns, aiding in the identification and analysis of these compounds (Bekkum et al., 2010).

properties

IUPAC Name

(1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSIEUMRWFFUAB-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196706
Record name rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-71-7
Record name rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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